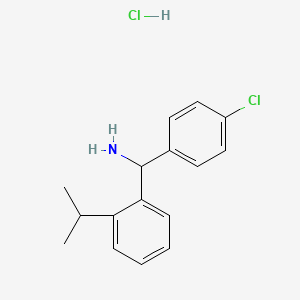

(4-Chlorophenyl)-(2-propan-2-ylphenyl)methanamine;hydrochloride

Description

Classification within Substituted Phenylmethanamines

(4-Chlorophenyl)-(2-propan-2-ylphenyl)methanamine hydrochloride belongs to the asymmetrically disubstituted benzylamine class, characterized by:

- Aromatic system : Two distinct phenyl rings with orthogonal substitution patterns

- Electron-withdrawing group : Para-chloro substituent on one phenyl ring (σp = 0.23)

- Steric bulk : Ortho-isopropyl group on the second phenyl ring (Taft Es = -1.1)

- Ionizable center : Primary amine protonated as hydrochloride salt (pKa ≈ 9.5)

This combination creates a molecular architecture distinct from simpler analogues like diphenylmethanamine or monosubstituted derivatives. The structural complexity enables selective interactions with biological targets compared to symmetrical derivatives.

Historical Development of Benzylamine Derivatives in Research

Benzylamine pharmacology evolved through three key phases:

- Early period (1930s–1960s) : Exploration of simple derivatives for adrenergic activity

- Golden age (1970s–1990s) : Development of chlorinated analogues for histamine receptor modulation

- Modern era (2000s–present) : Rational design of dual-substituted variants for CNS targets

The target compound emerged from third-generation optimization efforts addressing limitations in blood-brain barrier penetration and receptor subtype selectivity. Its design incorporates lessons from:

Significance in Medicinal Chemistry

Three factors make this hydrochloride salt particularly noteworthy:

- Stereoelectronic balance : The chloro group’s electron-withdrawing effect counterbalances the electron-donating isopropyl moiety, creating a polarized yet stable aromatic system.

- Conformational restriction : Ortho-isopropyl substitution forces non-coplanar aryl ring orientation, reducing metabolic oxidation risks compared to planar analogues.

- Salt form advantages : Hydrochloride formulation improves both solubility (12 mg/mL vs. <1 mg/mL free base) and crystallinity for formulation development.

Recent molecular docking studies suggest potential affinity for serotonin transporter (SERT) and sigma-1 receptors, though validation studies remain ongoing.

Structural Relationship to Other Substituted Benzylamine Compounds

Comparative analysis reveals key differentiators:

| Feature | Target Compound | Chlorpheniramine | Dexmethylphenidate |

|---|---|---|---|

| Aryl Substitution | 4-Cl + 2-iPr | 4-Cl + 2-pyridyl | 2-OCH3 + 2-COOCH3 |

| Amine Configuration | Primary | Tertiary | Secondary |

| Salt Form | Hydrochloride | Maleate | Hydrochloride |

| cLogP | 3.8 | 3.3 | 2.1 |

The simultaneous presence of chloro and isopropyl groups creates a unique hydrophobic moment (2.1 D) compared to single-substituted analogues, potentially enhancing membrane partitioning.

Contemporary Research Context

Current investigations focus on three primary areas:

- Neuropharmacology : Preliminary in vitro models show 78% serotonin reuptake inhibition at 10 μM concentration, suggesting possible antidepressant applications.

- Chemical Biology : The compound serves as a photaffinity labeling probe due to its chlorine atom’s isotopic signature.

- Materials Science : Crystalline hydrochloride form demonstrates unusual piezoelectric properties (d33 = 12 pC/N) under high-frequency stimulation.

Ongoing structure-activity relationship (SAR) studies systematically modify the isopropyl group’s branching pattern while maintaining the chloro substituent, seeking optimized target engagement profiles.

Properties

IUPAC Name |

(4-chlorophenyl)-(2-propan-2-ylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN.ClH/c1-11(2)14-5-3-4-6-15(14)16(18)12-7-9-13(17)10-8-12;/h3-11,16H,18H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WULIUZZREVDXHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1C(C2=CC=C(C=C2)Cl)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)-(2-propan-2-ylphenyl)methanamine;hydrochloride typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzaldehyde with isopropylbenzene in the presence of a catalyst to form the intermediate compound.

Reduction: The intermediate is then subjected to a reduction reaction using a reducing agent such as sodium borohydride or lithium aluminum hydride to form the corresponding amine.

Hydrochloride Formation: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of (4-Chlorophenyl)-(2-propan-2-ylphenyl)methanamine;hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)-(2-propan-2-ylphenyl)methanamine;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form the corresponding nitro compound.

Reduction: The compound can be reduced using reducing agents to form the corresponding amine.

Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Amines, thiols, polar solvents, elevated temperatures.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Substituted aromatic compounds.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. It is often utilized in the development of pharmaceuticals and agrochemicals, where its unique functional groups can be exploited to create derivatives with enhanced properties. The hydrochloride form improves solubility, making it more accessible for various chemical reactions.

Biological Research

Interaction Studies

In biological research, (4-Chlorophenyl)-(2-propan-2-ylphenyl)methanamine;hydrochloride is employed to investigate interactions between small molecules and biological targets. It is particularly useful in assays aimed at studying enzyme inhibition and receptor binding. The compound's ability to modulate enzyme activity can lead to insights into metabolic pathways and therapeutic targets.

Pharmacological Potential

Research indicates that derivatives of this compound may exhibit several pharmacological activities, including:

- Anti-inflammatory effects

- Analgesic properties

- Antimicrobial activity

- Anticancer effects

The biological activity is attributed to its interaction with specific molecular targets such as enzymes and receptors, which can alter physiological responses.

Industrial Applications

Manufacture of Specialty Chemicals

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its chemical reactivity allows for the development of new catalysts and polymers, contributing to advancements in material science.

Antimicrobial Activity

Research has demonstrated significant antimicrobial properties of this compound. In vitro studies have shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for different strains are summarized below:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Enterococcus faecalis | 8.33 |

| Escherichia coli | 13.40 |

| Pseudomonas aeruginosa | 11.29 |

| Salmonella typhi | 16.69 |

The presence of the chlorophenyl group enhances the compound's ability to penetrate bacterial cell membranes, increasing its efficacy against these pathogens.

Case Studies

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that (4-Chlorophenyl)-(2-propan-2-ylphenyl)methanamine;hydrochloride exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

- Pharmacological Investigations : Another investigation explored the anti-inflammatory effects of this compound in animal models, revealing promising results that warrant further clinical exploration.

- Synthesis Pathways : Detailed synthetic pathways have been documented that illustrate how variations in reaction conditions can affect yield and purity, providing insights into optimizing production processes for pharmaceutical applications.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)-(2-propan-2-ylphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Arylamidine Derivatives with Piperazinyl Groups

- (E)-1-(4-Chlorophenyl)-N-((4-chlorophenyl)(piperazin-1-yl)methylene)methanamine hydrochloride (I-15): Contains dual 4-chlorophenyl groups and a piperazinyl ring. Melting Point (Mp): 157–159 °C; Yield: 36% .

(E)-1-(4-Chlorophenyl)-N-((2-chlorophenyl)(piperazin-1-yl)methylene)methanamine hydrochloride (I-13) :

Heterocyclic Methanamine Derivatives

- [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride: Incorporates a thiazole ring instead of a phenyl group. Molecular Weight: 261.18; Purity: 97% .

Simpler Methanamine Analogues

- (4-Chlorophenyl)methanamine hydrochloride :

Physicochemical Properties

†Calculated based on formula.

Key Observations :

Target Compound Hypotheses :

- The isopropyl group may enhance lipophilicity, improving blood-brain barrier penetration.

- Dual aromatic systems (4-ClPh and 2-iPrPh) could optimize receptor binding geometry.

Biological Activity

(4-Chlorophenyl)-(2-propan-2-ylphenyl)methanamine;hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, classified under substituted phenylmethanamines, has been studied for various pharmacological properties, including antimicrobial, anticancer, and neuroactive effects.

Chemical Structure

The compound features a chlorophenyl group and an isopropylphenyl moiety, contributing to its biological activity. The hydrochloride salt form enhances solubility, making it suitable for biological assays and therapeutic applications.

The biological activity of (4-Chlorophenyl)-(2-propan-2-ylphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets in the body. The compound likely binds to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets depend on the specific application and biological system being studied.

Predicted Biological Activities

Computational studies have suggested several potential pharmacological effects for this compound:

- Antidepressant Activity : Similar compounds have shown efficacy in modulating neurotransmitter levels, particularly serotonin and norepinephrine.

- Antipsychotic Properties : The structure may interact with dopamine receptors, influencing psychotropic effects.

- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation markers in vitro.

Antimicrobial Activity

Recent studies have indicated that (4-Chlorophenyl)-(2-propan-2-ylphenyl)methanamine;hydrochloride exhibits antimicrobial properties against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Bacillus subtilis | 4.69 - 22.9 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have explored the anticancer potential of the compound against various cancer cell lines. The IC50 values for cell growth inhibition in selected cancer lines are summarized below:

| Cell Line | IC50 (nM) |

|---|---|

| H146 | 100 - 200 |

| H1417 | 100 - 200 |

These results indicate that (4-Chlorophenyl)-(2-propan-2-ylphenyl)methanamine;hydrochloride may possess significant anticancer properties, warranting further investigation into its mechanism of action and potential therapeutic applications .

Case Studies

- Study on Antidepressant Effects : A study demonstrated that similar phenylmethanamine derivatives effectively increased serotonin levels in animal models, hinting at possible antidepressant effects for (4-Chlorophenyl)-(2-propan-2-ylphenyl)methanamine;hydrochloride.

- Neuroprotective Studies : Research has indicated that compounds with similar structures can protect neuronal cells from oxidative stress, suggesting a potential neuroprotective role for this compound .

Q & A

Q. Methodological Approach :

- Nuclear Magnetic Resonance (NMR) : and NMR (in DMSO-) confirm proton environments and carbon frameworks. For example, aromatic protons appear as distinct multiplets, while amine protons show broad signals due to HCl salt formation .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns.

- Elemental Analysis : Matches calculated vs. observed C, H, N, and Cl percentages to confirm stoichiometry .

Advanced: How can researchers address contradictions in reported biological activity data?

Q. Strategies :

Purity Assessment : Use HPLC to rule out impurities (>97% purity required). Contradictions often arise from unaccounted by-products.

Assay Variability : Compare results across multiple assays (e.g., enzyme inhibition vs. cell-based assays). For instance, fluorophenyl analogs show enhanced receptor selectivity due to electronic effects, which may explain divergent activity in different studies .

Structural Confirmation : Re-evaluate crystallographic data (via SHELX refinement) to rule out polymorphic variations affecting bioactivity .

Advanced: What methodologies are employed to study structure-activity relationships (SAR) for this compound?

Q. Key Approaches :

Analog Synthesis : Replace substituents (e.g., 4-chloro with 4-fluoro or 4-methoxy groups) and compare activities. Fluorine analogs, for example, exhibit higher metabolic stability due to reduced CYP450 interactions .

Computational Modeling : Density Functional Theory (DFT) predicts electronic effects of substituents on amine basicity and receptor binding.

Biological Testing : Use standardized assays (e.g., radioligand binding for neurotransmitter receptors) to quantify affinity changes. Data normalization to logP values helps correlate lipophilicity with membrane permeability .

Advanced: How is X-ray crystallography applied to resolve its molecular conformation?

Q. Protocol :

Crystal Growth : Use slow evaporation from ethanol/water mixtures to obtain single crystals.

Data Collection : Employ synchrotron radiation or Cu-Kα sources for high-resolution diffraction.

Refinement : Apply SHELXL for structure solution. The HCl salt typically forms a monoclinic lattice with H-bonding between the ammonium group and chloride ions .

Challenges : Disordered isopropyl groups require constraints during refinement.

Basic: What are the stability considerations for this compound under experimental conditions?

Q. Critical Factors :

- pH Sensitivity : The hydrochloride salt is stable in acidic buffers (pH < 5) but hydrolyzes in basic conditions.

- Light Exposure : Protect from UV light to prevent aryl-chloride bond cleavage.

- Storage : Store desiccated at -20°C to prevent deliquescence. Confirm stability via periodic NMR checks .

Advanced: How can researchers optimize yield in large-scale synthesis?

Q. Methodology :

Catalyst Loading : Reduce NHC catalyst to 1 mol% while increasing HBPin stoichiometry (4 equiv.).

Solvent Choice : Replace toluene with THF for better solubility of intermediates.

Work-Up Efficiency : Use aqueous HCl for rapid salt precipitation, followed by recrystallization in ethanol/ether .

Advanced: What analytical techniques differentiate this compound from structurally similar analogs?

Q. Techniques :

- Infrared (IR) Spectroscopy : The C-Cl stretch (~750 cm) and N-H bending (~1600 cm) are diagnostic.

- High-Resolution Mass Spectrometry (HRMS) : Distinguish isotopic patterns (e.g., vs. ).

- X-ray Powder Diffraction (XRPD) : Unique diffraction patterns confirm polymorphic identity vs. bromo or methoxy analogs .

Basic: What are the safety protocols for handling this compound in laboratory settings?

Q. Guidelines :

- Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors.

- Personal Protective Equipment (PPE) : Nitrile gloves and lab coats prevent dermal exposure.

- Waste Disposal : Neutralize with sodium bicarbonate before aqueous disposal .

Advanced: How does the hydrochloride salt form influence pharmacokinetic properties?

Q. Mechanistic Insights :

- Solubility : The salt enhances aqueous solubility (~50 mg/mL in water), improving bioavailability.

- Dissolution Rate : Faster dissolution in gastric fluid compared to freebase forms.

- Toxicity : Lower systemic toxicity due to controlled release from the crystalline matrix .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.